2-(1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-(2-methoxyphenyl)acetamide
Description
2-(1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-(2-methoxyphenyl)acetamide is a synthetic compound characterized by a benzothiadiazine core fused with a dioxido group and a phenyl substituent at position 2. The acetamide moiety is linked to a 2-methoxyphenyl group, which contributes to its electronic and steric profile. Its synthesis likely involves cyclization and substitution reactions typical of benzothiadiazine derivatives, with structural validation possibly employing SHELX-based crystallographic methods .
Properties
IUPAC Name |
2-(1,1-dioxo-4-phenyl-1λ6,2,3-benzothiadiazin-2-yl)-N-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O4S/c1-29-19-13-7-6-12-18(19)23-21(26)15-25-24-22(16-9-3-2-4-10-16)17-11-5-8-14-20(17)30(25,27)28/h2-14H,15H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRVTWPJDMBVBOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CN2N=C(C3=CC=CC=C3S2(=O)=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-(2-methoxyphenyl)acetamide is a member of the benzothiadiazine class, known for its diverse biological activities and potential therapeutic applications. This article explores its biological activity through detailed research findings, case studies, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Formula : C₁₄H₁₃N₂O₄S
- CAS Number : 20434-72-4
- Molecular Weight : 303.33 g/mol
This compound features a benzothiadiazine core with a dioxido group and a methoxyphenyl substituent, which contributes to its unique chemical properties.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential in several therapeutic areas:
Anticancer Activity
Research indicates that benzothiadiazine derivatives exhibit significant anticancer properties. A study assessing the activity of related compounds revealed that they could inhibit the growth of various cancer cell lines. For instance, compounds similar to this one showed low cytotoxicity against leukemia (K-562) and colon cancer (HCT-15) cell lines at concentrations around 10 µM .
Antimicrobial Properties
Benzothiadiazines have been noted for their antimicrobial activities. The presence of the dioxido group enhances their interaction with microbial targets, potentially disrupting cellular functions. In vitro studies have shown that these compounds can inhibit the growth of specific bacterial strains, indicating their utility as antimicrobial agents .
The mechanism by which this compound exerts its biological effects may involve:
- Enzyme Inhibition : The compound may inhibit enzymes critical for cancer cell proliferation or microbial survival.
- Receptor Interaction : It may bind to specific receptors involved in signaling pathways that regulate cell growth and apoptosis.
- Disruption of Cellular Functions : By interfering with DNA replication or protein synthesis processes, it can induce cell death in malignant or infected cells .
Case Studies and Research Findings
Comparative Analysis with Similar Compounds
When compared to other benzothiadiazine derivatives, this compound stands out due to its unique functional groups:
| Compound | Structure | Biological Activity |
|---|---|---|
| 2-(4-chlorophenyl)-1,2,3-benzothiadiazine 1,1-dioxide | Structure | Moderate anticancer activity |
| 2-(4-methylphenyl)-1,2,3-benzothiadiazine 1,1-dioxide | Structure | Low antimicrobial activity |
The presence of both chloro and methoxy groups in the target compound enhances its interaction with biological targets compared to its analogs.
Comparison with Similar Compounds
Structural Comparisons
The compound’s structural analogs differ in core heterocycles, substituents, and functional groups, influencing their physicochemical and biological properties. Key examples include:
Key Observations :
- Benzothiadiazine vs.
- Substituent Effects : Electron-donating groups (e.g., 2-methoxy in the target) improve solubility, while electron-withdrawing groups (e.g., sulfonyl in ) may increase metabolic stability.
Physicochemical and Crystallographic Properties
- Solubility : The 2-methoxyphenyl group in the target compound improves water solubility compared to ethyl or chloro-substituted analogs .
- Crystallinity : SHELX-refined structures (e.g., ) suggest planar benzothiadiazine cores stabilize crystal lattices, whereas benzothiazole derivatives exhibit varied packing due to oxo groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
